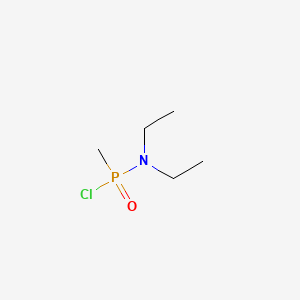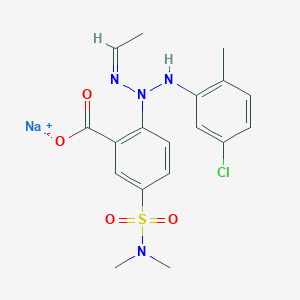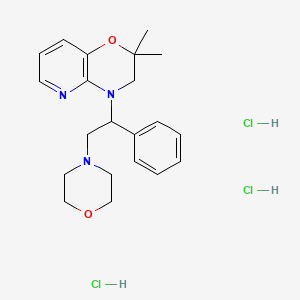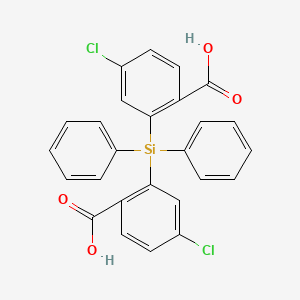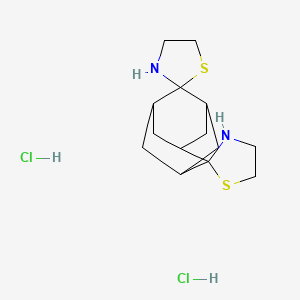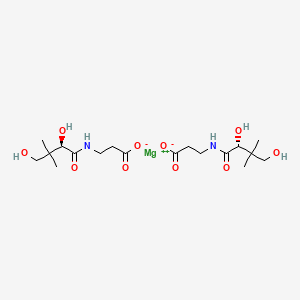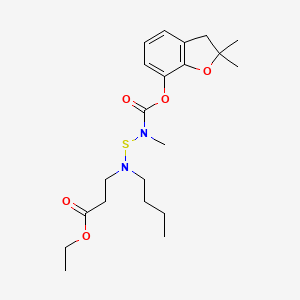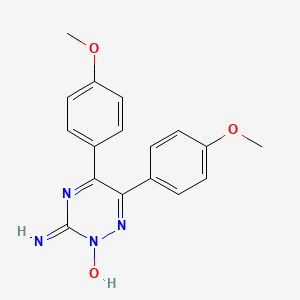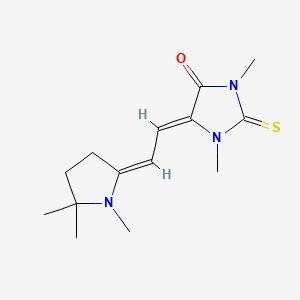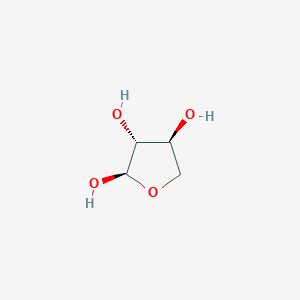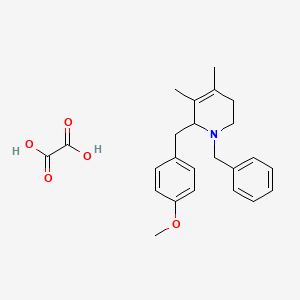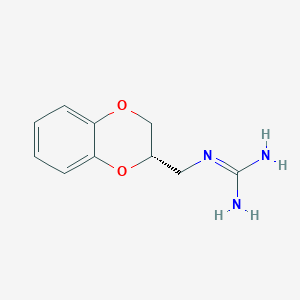
Guanidine, N-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Despite its initial promise, it was withdrawn from the market due to liver toxicity concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanoxan, (S)-, can be synthesized through a multi-step chemical process starting from benzodioxin derivatives. The synthesis involves the formation of a guanidine group attached to a benzodioxin ring. Key reaction conditions include the use of strong bases and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of Guanoxan, (S)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Guanoxan, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly in cardiovascular research.
Medicine: Initially developed as an antihypertensive agent, though its use was limited due to toxicity.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Guanoxan, (S)-, exerts its effects by acting as a sympatholytic agent, which means it inhibits the sympathetic nervous system. The molecular targets include adrenergic receptors, and the pathways involved are related to the regulation of blood pressure and heart rate.
Vergleich Mit ähnlichen Verbindungen
Guanethidine
Reserpine
Guanabenz
Methylguanidine
Eigenschaften
CAS-Nummer |
1326703-83-6 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
HIUVKVDQFXDZHU-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CN=C(N)N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


